

spectroscopic data for substituted 5-aminothiazoles

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Compound of Interest

Compound Name: 5-Thiazolamine

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A comprehensive analysis of the spectroscopic data for substituted 5-aminothiazoles is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This guide provides a comparative overview of their spectral properties, supported by experimental data from various studies. The information is tailored for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The introduction of different substituents at various positions on the 5-aminothiazole ring significantly influences their electronic and structural properties, which is reflected in their spectroscopic data. The following tables summarize the key spectroscopic features for a range of substituted 5-aminothiazoles, providing a basis for comparison.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of 5-aminothiazole derivatives. The chemical shifts are indicative of the electronic environment of the protons and carbons within the molecule.

Table 1: Selected ^1H and ^{13}C NMR Spectroscopic Data for Substituted 5-Aminothiazoles (in DMSO- d_6)

Compound/Substituent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
2-amino-4-methylthiazole	7.17 (br, 2H, NH ₂), 7.55 (s, 1H, H-thiazole), 2.17 (s, 3H, CH ₃)	169.2 (C=N), 153.4, 111.1, 15.7 (CH ₃)	[1]
5,5'-bis(2-amino-4-methyl thiazole)sulfide	7.13 (s, 4H, NH ₂), 2.15 (s, 6H, CH ₃)	168.5, 153.6, 109.0, 15.9 (CH ₃)	[2]
5,5'-bis(2-amino-4-phenyl thiazole)sulfide	7.0 (s, 4H, NH ₂), 7.28-7.30 (m, 6H, Ar-H), 7.63-7.66 (m, 4H, Ar-H)	171.8, 159.3, 134.7, 129.8, 128.8, 128.4, 109.9	[2]
3-(N-(4-(4-acetamidophenyl)thiazol-2-yl)-β-alaninyl)thiourea	11.20 (s, 1H, NH), 10.05 (s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.87 (t, 2H, NCH ₂), 2.79 (t, 2H, CH ₂ CO), 2.05 (s, 3H, CH ₃)	179.40 (C=S), 168.37, 166.97, 139.93, 138.35, 127.27, 119.36, 48.88 (NCH ₂), 30.43 (CH ₂ CO), 23.99 (CH ₃)	[3][4]
Ethyl 2-amino-4-methylthiazole-5-carboxylate	7.72 (s, 2H, NH ₂), 4.14 (q, 2H, OCH ₂), 2.35 (s, 3H, CH ₃), 1.22 (t, 3H, CH ₂ CH ₃)	170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (OCH ₂), 17.4 (CH ₃), 14.7 (CH ₃)	[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of key bonds are sensitive to the molecular structure and substituents.

Table 2: Key IR Absorption Frequencies for Substituted 5-Aminothiazoles (KBr, ν, cm⁻¹)

Compound/ Substituent	N-H / O-H	C=O	C=N / C=C	C-S	Reference
5,5'-bis(2-amino-4-methylthiazole)sulfide	3194, 3061	1676	-	808	[2]
5,5'-bis(2-amino-4-phenylthiazole)sulfide	3385, 3271, 3090	1688	1628, 1515, 1463	-	[2]
3-(N-(4-(4-acetamidophenyl)thiazol-2-yl)- β -alaninyl)thiourea	3401-3115	1683, 1598	-	-	[3] [4]
Schiff base ligands derived from aminothiazole	3075–3149	1725–1749	1612–1617 (C=N), 1540–1568 (C=C)	845–862	[5] [6]
2-amino-4-(3,3-dimethyl-2-oxobutyl)thiazole	3390, 3297, 3100	1644	1625, 1600	584	[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λ_{max}) are influenced by the extent of conjugation and the nature of the substituents.

Table 3: UV-Visible Spectroscopic Data for Substituted 5-Aminothiazoles

Compound/Substituent	Solvent	λ_{abs} (nm)	$\log \epsilon$	Reference
5-N-arylaminothiazole derivatives (general)	Chloroform	349 - 398	-	[7]
Zinc-thiazole complexes	THF	390	-	[8]
Novel aminothiazole (21MAT)	-	197, 272, 328	-	[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their structural confirmation.

Table 4: Mass Spectrometry Data for Selected Substituted 5-Aminothiazoles

Compound/Substituent	Ionization Mode	Molecular Ion (m/z)	Key Fragments (m/z)	Reference
Ligand (Z ₁)	ESI	-	310, 291, 270, 247, 232, 203, 171, 152, 134, 120, 95, 81, 43	[5]
Ligand (Z ₂)	ESI	358 [M+]	329, 313, 293, 282, 266, 196, 194, 165 (base peak), 139, 110, 80, 69, 45	[5]
Ligand (Z ₃)	ESI	359 [M+]	250, 234, 213, 168, 140, 95	[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques used in the characterization of substituted 5-aminothiazoles.

NMR Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][5]
- Sample Preparation: Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. [5][6] Tetramethylsilane (TMS) is used as an internal standard.[5]
- Data Acquisition: ¹H NMR spectra are recorded, followed by ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.[\[1\]](#)[\[10\]](#)
- Sample Preparation: Solid samples are typically prepared as KBr pellets.[\[1\]](#)[\[4\]](#) The sample is mixed with KBr powder and pressed into a thin disk.
- Data Acquisition: The spectra are recorded in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

UV-Visible Spectroscopy

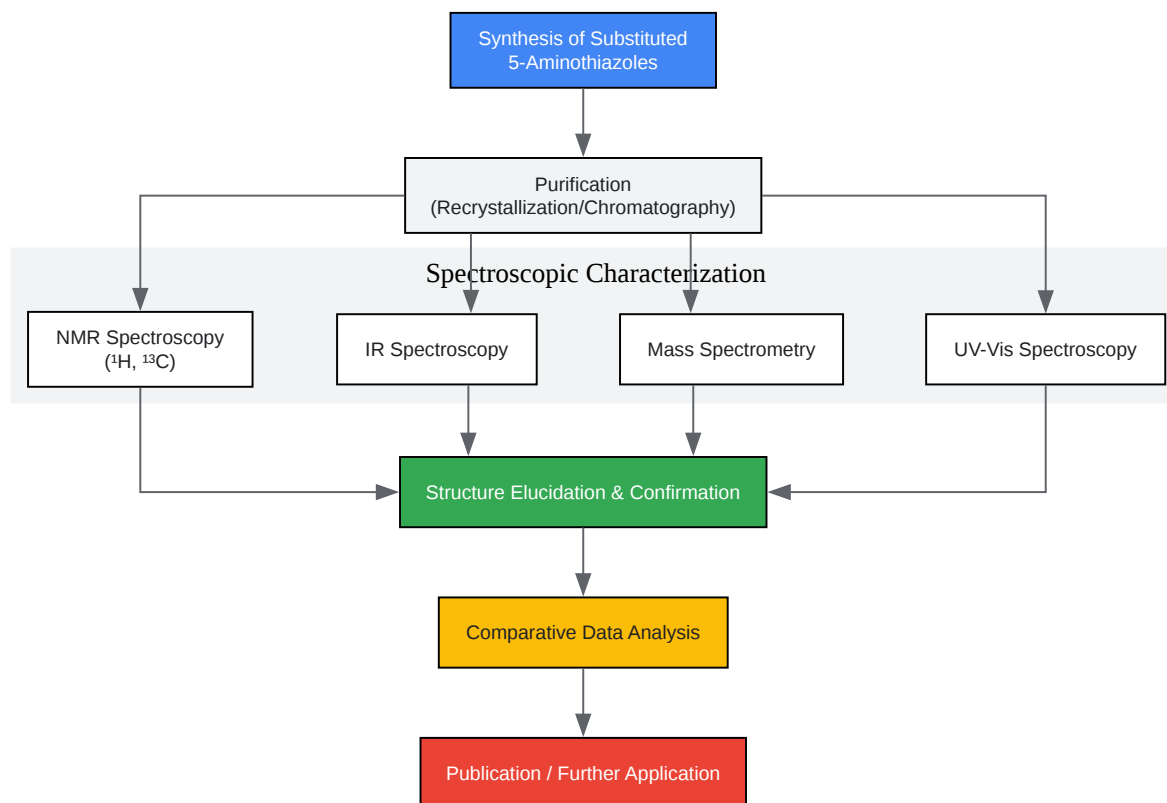
- Instrumentation: A UV-Vis spectrophotometer is used for analysis.[\[5\]](#)
- Sample Preparation: The synthesized compounds are dissolved in a suitable solvent, such as chloroform, THF, or ethanol, to prepare a dilute solution (e.g., 10^{-5} M).[\[7\]](#)
- Data Acquisition: The absorbance is measured over the UV-Visible range (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

Mass Spectrometry

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.[\[11\]](#)
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The data provides the molecular weight of the compound and information about its fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted 5-aminothiazoles.



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Caption: Workflow for synthesis and spectroscopic analysis of 5-aminothiazoles.

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